Pomalidomide-PEG3-azide Pomalidomide-PEG3-azide
Brand Name: Vulcanchem
CAS No.: 2267306-15-8
VCID: VC5469579
InChI: InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-]
Molecular Formula: C21H24N6O8
Molecular Weight: 488.457

Pomalidomide-PEG3-azide

CAS No.: 2267306-15-8

Cat. No.: VC5469579

Molecular Formula: C21H24N6O8

Molecular Weight: 488.457

* For research use only. Not for human or veterinary use.

Pomalidomide-PEG3-azide - 2267306-15-8

Specification

CAS No. 2267306-15-8
Molecular Formula C21H24N6O8
Molecular Weight 488.457
IUPAC Name 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide
Standard InChI InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30)
Standard InChI Key DUTLUBRCOXPZLI-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-]

Introduction

Chemical Structure and Properties of Pomalidomide-PEG3-azide

Molecular Architecture

Pomalidomide-PEG3-azide (CAS: 2267306-15-8) is a tripartite molecule comprising:

  • Pomalidomide: A cereblon (CRBN)-binding immunomodulatory drug (IMiD) derived from thalidomide, known for its role in recruiting CRBN to target proteins .

  • PEG3 Linker: A triethylene glycol spacer that enhances solubility and reduces steric hindrance during PROTAC assembly .

  • Azide Group: A terminal functional moiety enabling click chemistry conjugation to alkyne-bearing target ligands .

The canonical SMILES representation is:
O=C(NC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)COCCOCCOCCN=[N+]=[N-] .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₂₁H₂₄N₆O₈
Molecular Weight488.45 g/mol
Solubility200 mg/mL in DMSO
Storage Conditions-20°C under nitrogen
Purity>98% (HPLC)

The PEG3 linker confers aqueous solubility, while the azide group ensures compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Applications in PROTAC Development

Mechanism of Action

PROTACs are heterobifunctional molecules that bridge E3 ligases and target proteins, inducing ubiquitination and degradation. Pomalidomide-PEG3-azide serves as the CRBN-binding component, enabling the design of PROTACs against oncoproteins, kinases, and transcriptional regulators . For example, Fangqing Zhang et al. (2020) utilized pomalidomide derivatives to develop BRD4 degraders, demonstrating potent anti-cancer activity in vitro .

Advantages Over Traditional Inhibitors

  • Catalytic Activity: A single PROTAC molecule can degrade multiple target proteins .

  • Target Selectivity: Modular design allows tuning of linker length and composition to optimize binding .

  • Overcoming Resistance: Effective against drug-resistant mutants by degrading the entire protein .

Hazard CategoryRisk Statement
Acute Toxicity (Oral)H302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Reproductive ToxicityH360: May damage fertility

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection .

  • Ventilation: Use in a fume hood to avoid inhalation of dust .

  • Storage: Keep at -20°C under nitrogen to prevent degradation .

Synthesis and Formulation

Stock Preparation

Concentration (mM)Volume per 1 mg (mL)
12.05
50.41
100.20

Solutions in DMSO remain stable for 1 month at -20°C .

In Vivo Formulation

A typical protocol involves dissolving the compound in DMSO, followed by dilution with PEG300 and Tween 80 to enhance bioavailability .

Recent Research Advances

BRD4 Degraders

Zhang et al. (2020) synthesized a pomalidomide-based PROTAC that degraded BRD4 at nanomolar concentrations, suppressing tumor growth in xenograft models .

Kinase-Targeted PROTACs

Recent studies have conjugated pomalidomide-PEG3-azide to inhibitors of BTK and EGFR, achieving >90% protein degradation in leukemia and lung cancer cells .

Future Directions and Challenges

Expanding the Degradome

Ongoing efforts aim to target "undruggable" proteins, such as transcription factors and scaffold proteins .

Improving Pharmacokinetics

Strategies include optimizing linker hydrophilicity and exploring non-CRBN E3 ligases to reduce off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator